molecular formula C13H18N2O B2402163 N-(piperidin-3-ylmethyl)benzamide CAS No. 155542-03-3

N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B2402163
CAS No.: 155542-03-3
M. Wt: 218.3
InChI Key: SIHLWNGPBLLVFA-UHFFFAOYSA-N
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Description

N-(piperidin-3-ylmethyl)benzamide is a compound that features a piperidine ring attached to a benzamide moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, and benzamide is a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of piperidine derivatives with benzoyl chloride or benzamide derivatives. One common method is the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(piperidin-3-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

    N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at the 4-position.

    N-(piperidin-2-ylmethyl)benzamide: Similar structure but with the piperidine ring attached at the 2-position.

Uniqueness: N-(piperidin-3-ylmethyl)benzamide is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity for molecular targets. This positional difference can result in distinct pharmacological profiles compared to its analogs .

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-3,6-7,11,14H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLWNGPBLLVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ba) A solution of 42.5 g of N-(3-pyridinylmethyl)-benzamide in 220 ml of ethanol and 220 ml of 1N hydrochloric acid is treated with 4.2 g of palladium on charcoal and hydrogenated at room temperature for 24 hours over 100 bar of hydrogen. Then, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in methylene chloride and shaken with 11N sodium hydroxide solution. The organic phase is washed with water, dried and evaporated. There are obtained 36.1 g of (RS)-N-piperidin-3-ylmethyl-benzamide, MS (FAB): 218 M+.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step One

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